molecular formula C8H5BrO4 B1265625 2-Bromoterephthalic acid CAS No. 586-35-6

2-Bromoterephthalic acid

Cat. No. B1265625
CAS RN: 586-35-6
M. Wt: 245.03 g/mol
InChI Key: QPBGNSFASPVGTP-UHFFFAOYSA-N
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Description

2-Bromoterephthalic acid is a compound with the molecular formula C₈H₅BrO₄ and a molar mass of 245.03 g/mol . It is used as a biochemical for proteomics research and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyes, and agrochemicals .


Synthesis Analysis

While specific synthesis methods for 2-Bromoterephthalic acid were not found in the search results, it is typically used for synthesis in laboratory settings .


Molecular Structure Analysis

The linear formula for 2-Bromoterephthalic acid is BrC6H3-1,4-(CO2H)2 . The compound has a bromine atom attached to a benzene ring with two carboxylic acid groups.


Physical And Chemical Properties Analysis

2-Bromoterephthalic acid has a melting point of 295-297°C . It is soluble in water . The compound has a density of 1.8281 (rough estimate), a boiling point of 421.6°C at 760 mmHg, and a flash point of 208.7°C .

Scientific Research Applications

Perovskite Solar Cells Passivation

2-Bromoterephthalic acid: is utilized as a passivation material in all-inorganic perovskite solar cells. It has been shown to improve the performance of cesium lead iodine (CsPbI₃) based perovskite solar cells by enhancing the conversion efficiency. The optimal concentration of 0.2 mg/mL leads to a peak efficiency of 13.5%, attributed to better exciton separation and electron transport ability .

Safety and Hazards

2-Bromoterephthalic acid is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used as a biochemical for proteomics research , which involves the study of proteins, their structures, and functions. Therefore, it can be inferred that the compound may interact with various proteins in the body.

Mode of Action

As an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyes, and agrochemicals , it likely interacts with its targets in a way that facilitates these processes.

Biochemical Pathways

Given its use in proteomics research , it may be involved in various biochemical pathways related to protein synthesis and function.

Pharmacokinetics

It is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

As a biochemical used in proteomics research , it likely has effects at the molecular and cellular level related to protein function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromoterephthalic acid. , general factors that could influence its action include temperature, pH, and the presence of other compounds or substances. It is recommended to store 2-Bromoterephthalic acid in a cool place and keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

2-bromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207320
Record name Bromoterephthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoterephthalic acid

CAS RN

586-35-6
Record name Bromoterephthalic acid
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Record name Bromoterephthalic acid
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Record name 586-35-6
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Record name Bromoterephthalic acid
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Record name Bromoterephthalic acid
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Record name Bromoterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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